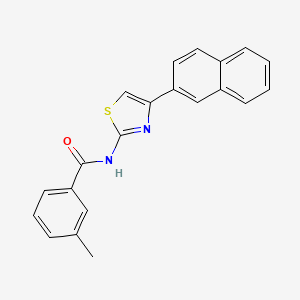

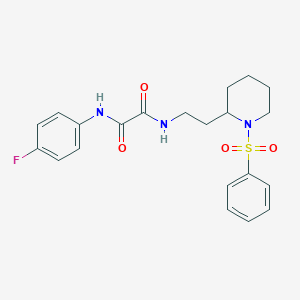

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The compound also contains a fluorophenyl group, which suggests that it might have interesting biological activities.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable piperazine derivative with a fluorophenyl group . The exact method would depend on the specific substituents and the desired configuration of the final product.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the fluorophenyl group . Piperazine rings can participate in a variety of reactions, including substitutions and ring-opening reactions.

Wissenschaftliche Forschungsanwendungen

Role in Organic Synthesis

The compound plays a significant role in organic synthesis. For instance, it can be obtained in good yield via a three-step protocol . The product’s structure is assigned by HRMS, IR, 1H, and 13C NMR experiments .

Inhibitor of Equilibrative Nucleoside Transporters (ENTs)

The compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Antimicrobial Properties

Research on piperazine and pyrazole derivatives has highlighted their potential antimicrobial properties. This compound, being a piperazine derivative, could potentially have similar properties.

Antitubercular Properties

Role in the Synthesis of Hydrazine Containing Compounds

The compound plays a role in the synthesis of hydrazine containing compounds . The treatment of the starting compound, 1-(2-fluorophenyl)piperazine with ethyl bromoacetate gives Ethyl [4-(2-fluorophenyl)piperazin-1-yl]acetate .

Role in the Synthesis of Novel Mannich Derivatives

The compound can be used in the synthesis of novel Mannich derivatives with promising antibacterial activity .

Wirkmechanismus

Target of Action

The primary target of N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide, also known as N’-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N-(2,4,6-trimethylphenyl)ethanediamide, are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor . The inhibitory effect of the compound is irreversible and cannot be washed out .

Biochemical Pathways

The compound affects the nucleoside transport pathways, which are crucial for nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, the compound disrupts these pathways, potentially affecting downstream processes such as DNA replication and signal transduction.

Pharmacokinetics

The piperazine ring, a common structural motif in the compound, is known to positively modulate the pharmacokinetic properties of drug substances .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of ENTs . This inhibition disrupts nucleoside transport, potentially leading to effects such as impaired nucleotide synthesis and altered adenosine function.

Eigenschaften

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-(2,4,6-trimethylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29FN4O2/c1-16-14-17(2)21(18(3)15-16)26-23(30)22(29)25-8-9-27-10-12-28(13-11-27)20-7-5-4-6-19(20)24/h4-7,14-15H,8-13H2,1-3H3,(H,25,29)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMNAJPTOWYGEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]-2-hydroxybenzohydrazide](/img/structure/B2417567.png)

![N-(3,4-dimethoxybenzyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2417574.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide](/img/structure/B2417579.png)

![(1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid](/img/no-structure.png)

![diethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2417582.png)

![Pyrazolo[1,5-a]pyridine-3-sulfonamide](/img/structure/B2417584.png)

![8-(3,4-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2417586.png)